molecular formula C21H22N4O3S2 B2522001 N-(6-((4-((2-methoxybenzyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide CAS No. 1040649-24-8

N-(6-((4-((2-methoxybenzyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Cat. No.: B2522001
CAS No.: 1040649-24-8
M. Wt: 442.55
InChI Key: NJEAWJYEVQFYSU-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted with a thioether-linked 4-oxobutyl chain bearing a 2-methoxybenzylamino group. The thiophene-2-carboxamide moiety is attached to the pyridazine ring via an amide bond. The compound’s design aligns with medicinal chemistry strategies that leverage heterocyclic scaffolds (e.g., pyridazine, thiophene) for target engagement and pharmacokinetic optimization .

Properties

IUPAC Name

N-[6-[4-[(2-methoxyphenyl)methylamino]-4-oxobutyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S2/c1-28-16-7-3-2-6-15(16)14-22-19(26)9-5-13-30-20-11-10-18(24-25-20)23-21(27)17-8-4-12-29-17/h2-4,6-8,10-12H,5,9,13-14H2,1H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEAWJYEVQFYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Given its potential interactions with proteins or enzymes, it could influence a variety of cellular processes.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects.

Comparison with Similar Compounds

Structural Modifications in Key Analogs

The compound’s closest analogs differ in substituents on the aromatic amino group or the sulfur-linked chain. Key examples include:

Compound Name Substituent on Amino Group Thioether Chain Modification Molecular Formula Molecular Weight Reference
N-(6-((4-((2-Methoxybenzyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide 2-Methoxybenzyl 4-Oxobutyl C₂₀H₂₁N₅O₃S₂ 443.54 Target Compound
N-(6-((4-((2-Fluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide 2-Fluorophenyl 4-Oxobutyl C₁₉H₁₇FN₄O₂S₂ 416.5
N-(6-((2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide Benzo[d][1,3]dioxol-5-yl 2-Oxoethyl C₁₈H₁₄N₄O₄S₂ 414.5

Key Observations :

  • The benzo[d][1,3]dioxol substituent in introduces an electron-rich aromatic system, which may influence π-π stacking interactions with biological targets.
  • Shortening the thioether chain from 4-oxobutyl to 2-oxoethyl (as in ) reduces conformational flexibility, possibly altering binding kinetics.

Comparative Challenges :

  • The 2-methoxybenzyl group may require protection/deprotection steps during synthesis to prevent oxidation, unlike the more stable 2-fluorophenyl group .
  • The benzo[d][1,3]dioxol analog in involves additional steps to incorporate the bicyclic aromatic system.

Physicochemical and Pharmacokinetic Properties

Available data for analogs reveal critical gaps:

  • Solubility : The 2-methoxybenzyl group may reduce aqueous solubility compared to the 2-fluorophenyl analog, necessitating formulation optimization.
  • Metabolic Stability : The benzo[d][1,3]dioxol group in is prone to cytochrome P450-mediated oxidation, whereas the 2-methoxybenzyl group could undergo O-demethylation .

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